N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide
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Overview
Description
“N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic compound that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, an ethoxy group (-OCH2CH3), a carboxamide group (-CONH2), and a bromophenyl group (a benzene ring with a bromine atom attached) .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions. For instance, a related compound, “3-bromo-N-(3-fluorophenyl)benzenesulfonamide”, is synthesized by an amidation reaction .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The bromophenyl group could potentially undergo reactions such as Suzuki cross-coupling or Ullmann coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, a related compound, “N-(3-bromophenyl)acetamide”, has a molecular weight of 214.063, a density of 1.5097, and a melting point of 87-89 °C .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Pyrimidine Derivatives: Research by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of various pyrimidine derivatives, including those related to N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide. They investigated their antimicrobial activities, demonstrating the potential use of these compounds in fighting microbial infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antiviral Activity
- Antiviral Potential of Pyrimidine Analogues: Hocková et al. (2003) conducted research on 2,4-diaminopyrimidine derivatives, which are structurally related to this compound. Their study focused on the inhibitory activity against various viruses, highlighting the potential application of these compounds in antiviral therapies (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Anticancer and Anti-inflammatory Properties
- Novel Pyrazolopyrimidines as Anticancer Agents: Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, related to this compound, and evaluated them for their anticancer properties. This study opens avenues for the use of such compounds in cancer treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
- Analgesic and Anti-inflammatory Applications: Chhabria et al. (2007) explored the synthesis of aminopyrimidines, which bear structural similarities to this compound. Their research focused on evaluating these compounds for potential analgesic and anti-inflammatory applications (Chhabria, Bhatt, Raval, & Oza, 2007).
Synthesis of Dasatinib
- Role in the Synthesis of Antitumor Agents: Zang Jia-liang et al. (2009) discussed the synthesis of Dasatinib, an antitumor agent, where intermediates structurally related to this compound were used. This highlights the compound's significance in the pharmaceutical synthesis of cancer treatments (Zang Jia-liang, Chen Yi-fen, & Jie Yafei, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide” could include exploring its potential uses in various fields such as medicine, biochemistry, or materials science. For instance, related compounds have been studied for their antibacterial, antitumor, and antiviral activities .
Properties
IUPAC Name |
N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-2-19-12-7-11(15-8-16-12)13(18)17-10-5-3-4-9(14)6-10/h3-8H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXJHLGSHIHDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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